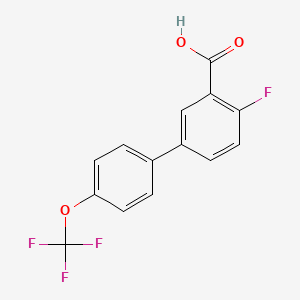

2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid

Beschreibung

Chemical Identity and Nomenclature

This compound represents a sophisticated example of multiply fluorinated aromatic carboxylic acid chemistry, characterized by its precise molecular architecture and systematic nomenclature. The compound bears the Chemical Abstracts Service registry number 1178497-48-7, which serves as its unique identifier within chemical databases and commercial applications. The molecular formula C14H8F4O3 reflects the presence of fourteen carbon atoms, eight hydrogen atoms, four fluorine atoms, and three oxygen atoms, resulting in a molecular weight of 300.21 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound, which precisely describes the substitution pattern on the benzoic acid core structure. Alternative nomenclature includes the designation as 4-fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid, highlighting the biphenyl connectivity within the molecular framework. The compound is also catalogued under the molecular descriptor language number MFCD18322439, facilitating its identification in chemical inventory systems.

Table 1: Molecular Characteristics of this compound

The structural complexity of this compound arises from the presence of multiple fluorine-containing substituents distributed across a biphenyl carboxylic acid framework. The 2-fluoro substitution on the benzoic acid ring provides electronic modulation of the carboxyl functionality, while the 4-trifluoromethoxyphenyl substituent at the 5-position introduces additional fluorine atoms through the trifluoromethoxy group. This substitution pattern creates a molecule with significant electronic asymmetry and potential for diverse chemical reactivity patterns.

Historical Context in Fluorinated Benzoic Acid Research

The development of fluorinated benzoic acid derivatives has evolved significantly over the past several decades, driven by the recognition of fluorine's unique ability to modulate molecular properties in predictable ways. Fluorinated benzoic acids, including compounds structurally related to this compound, have emerged as a distinct category of synthetic targets due to their stability, electronic properties, and utility as synthetic intermediates.

The historical progression of fluorinated benzoic acid research began with simple monofluorinated derivatives and gradually expanded to include complex multiply fluorinated systems. Early investigations focused on understanding how fluorine substitution affects the acidity, reactivity, and physical properties of benzoic acid derivatives. The synthesis of 4-fluorobenzoic acid through the Schiemann reaction demonstrated the feasibility of introducing fluorine atoms into aromatic carboxylic acid systems, establishing methodologies that would later be applied to more complex targets.

Research into trifluoromethoxy-substituted aromatic compounds gained momentum as synthetic chemists recognized the unique properties imparted by this functional group. The trifluoromethoxy substituent combines the electron-withdrawing properties of fluorine with the steric bulk of a methoxy group, creating distinctive electronic and conformational effects. Studies on 3-(trifluoromethoxy)benzoic acid provided important insights into how trifluoromethoxy groups influence molecular behavior, paving the way for more sophisticated derivatives.

The evolution toward biphenyl carboxylic acid systems incorporating multiple fluorine substituents represents a natural progression in this field. Research on superelectrophiles and the effects of trifluoromethyl substituents demonstrated that multiply fluorinated aromatic systems exhibit enhanced electrophilic character and unique reactivity patterns. These findings provided theoretical foundations for understanding how compounds like this compound might behave in various chemical environments.

Table 2: Historical Development of Related Fluorinated Benzoic Acid Research

Contemporary applications of fluorinated benzoic acids extend beyond traditional synthetic chemistry to include specialized uses such as water tracer studies in environmental and industrial applications. These compounds serve as stable, non-radioactive tracers that can be monitored quantitatively in complex systems, demonstrating the practical value of the fundamental research that led to their development.

Significance of Fluorine and Trifluoromethoxy Substituents

The incorporation of fluorine and trifluoromethoxy substituents into the molecular framework of this compound introduces profound electronic and steric effects that distinguish this compound from its non-fluorinated analogs. Fluorine atoms represent the most electronegative element in the periodic table, and their presence in organic molecules creates distinctive changes in electron density distribution, molecular geometry, and chemical reactivity.

The trifluoromethyl group stands as one of the most powerful electron-withdrawing substituents in structural organic chemistry, primarily exerting its influence through inductive electron withdrawal. When incorporated into aromatic systems, trifluoromethyl groups significantly enhance the electrophilic character of adjacent functional groups, leading to altered reactivity patterns and increased positive charge delocalization. Research on trifluoromethyl-substituted superelectrophiles has demonstrated that these systems exhibit unusual chemoselectivity, regioselectivity, and stereoselectivity in their reactions.

The trifluoromethoxy functional group present in this compound combines the electronic effects of trifluoromethyl substitution with the steric and conformational influences of an ether linkage. This combination creates a substituent that is both strongly electron-withdrawing and sterically demanding, potentially influencing molecular conformation and intermolecular interactions in unique ways.

Table 3: Electronic and Steric Effects of Fluorine-Containing Substituents

The strategic placement of fluorine substituents in this compound creates a molecule with asymmetric electronic distribution that may influence its behavior in biological systems, catalytic processes, and materials applications. The 2-fluoro substitution on the benzoic acid ring directly affects the electronic properties of the carboxyl group, potentially altering its acidity and hydrogen bonding capabilities compared to the parent benzoic acid.

The significance of these substituent effects extends beyond fundamental chemical properties to encompass practical considerations in pharmaceutical and materials chemistry. Fluorinated aromatic compounds often exhibit enhanced metabolic stability, altered lipophilicity, and modified protein binding characteristics compared to their non-fluorinated counterparts. The specific substitution pattern in this compound positions this compound as a valuable synthetic intermediate for developing molecules with tailored properties for specific applications.

Current research continues to explore how multiple fluorine substituents interact synergistically within single molecular frameworks, revealing that compounds like this compound may exhibit properties that are not simply additive of their individual substituent contributions. This emerging understanding highlights the continued importance of systematic investigation into multiply fluorinated aromatic systems and their unique chemical behaviors.

Eigenschaften

IUPAC Name |

2-fluoro-5-[4-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O3/c15-12-6-3-9(7-11(12)13(19)20)8-1-4-10(5-2-8)21-14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRLAIBYEWAPDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681229 | |

| Record name | 4-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178497-48-7 | |

| Record name | 4-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation Methods Analysis

Synthesis of the 4-Trifluoromethoxyphenyl Intermediate

The key challenge in synthesizing 2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid is the construction of the 4-trifluoromethoxyphenyl moiety. Several methods have been reported for introducing the trifluoromethoxy group onto aromatic rings:

Oxidative Desulfurization-Fluorination: A notable method involves oxidative desulfurization of dithiocarbonates or xanthogenates with a large excess of hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin, converting precursors into trifluoromethyl ethers in moderate to excellent yields (Scheme 5 in source). This method is valuable for preparing trifluoromethoxy-substituted phenols, which can then be further functionalized.

Halogenation and Subsequent Functional Group Manipulation: The use of bromination or chlorination in the presence of Lewis acids (e.g., zinc chloride, aluminum chloride) or protonic acids (e.g., phosphoric or sulfuric acid) catalyzes the formation of bromomethyl or chloromethyl intermediates from trifluoromethoxybenzene derivatives (source). Formaldehyde and hydrogen bromide are used to introduce side chains that can be further elaborated.

Formation of this compound via Boronic Acid Intermediates

A widely applied strategy involves the use of (2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid as a key intermediate. This boronic acid can be synthesized and then coupled with various electrophilic partners to form the target benzoic acid derivative.

Preparation of (2-Fluoro-5-(trifluoromethoxy)phenyl)boronic Acid

- Lithiation and Borylation: The synthesis starts with 4-fluoro(trifluoromethoxy)benzene, which undergoes lithiation using sec-butyllithium in dry tetrahydrofuran at low temperature (-78 °C) in the presence of ethylenediaminetetraacetic acid (EDTA). The lithiated intermediate is then reacted with a preformed dimethoxyfluoroborane complex (from boron trifluoride etherate and trimethyl borate) to yield the boronic acid after aqueous workup and extraction (source).

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| Lithiation | sec-butyllithium, EDTA, THF, -78 °C | Not specified | Maintains regioselectivity |

| Borylation | Dimethoxyfluoroborane, -78 °C to RT | 1.51 g isolated | Single regioisomer obtained |

Suzuki-Miyaura Coupling to Form the Target Compound

- The boronic acid is coupled with appropriate aryl halides or pyridine derivatives using palladium catalysts such as bis(triphenylphosphine)palladium(II) chloride or dichlorobis(triphenylphosphine)palladium(II) under basic aqueous conditions (e.g., sodium carbonate or cesium carbonate) in solvents like 1,4-dioxane or 1,2-dimethoxyethane. Microwave irradiation or heating at 90–160 °C accelerates the reaction.

| Step | Catalyst | Base | Solvent | Temp | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)2Cl2 or Pd(dppf)Cl2·CH2Cl2 | Na2CO3 or Cs2CO3 | 1,4-dioxane, DME, water | 90–160 °C | 10 min to 16 h | 20–250 mg isolated | Microwave irradiation improves rate |

Oxidation of Boronic Acid to Benzoic Acid

- Oxidation of the boronic acid to the corresponding benzoic acid can be achieved using hydrogen peroxide in ethanol at low temperatures (0–5 °C) over several hours. The reaction is quenched with sodium thiosulfate, and the product is extracted and purified (source).

| Step | Reagents | Solvent | Temp | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Oxidation | H2O2 (30%) | Ethanol | 0–5 °C | 3 h | Not specified | Mild conditions, good functional group tolerance |

Summary Table of Preparation Methods

Detailed Research Findings and Notes

The regioselectivity in lithiation-borylation steps is critical to obtain the 2-fluoro substitution pattern on the phenyl ring adjacent to the trifluoromethoxy group.

Microwave-assisted Suzuki coupling significantly reduces reaction times from hours to minutes while maintaining or improving yields.

The trifluoromethoxy group is stable under the oxidative conditions used for converting boronic acids to carboxylic acids, allowing for efficient synthesis of the target benzoic acid.

Use of inert atmosphere (nitrogen) and anhydrous solvents is essential to prevent side reactions and degradation of sensitive intermediates.

Purification by silica gel chromatography is standard for isolating pure compounds after coupling reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluoro group and the trifluoromethoxy group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in the presence of an alcohol.

Major Products

The major products formed from these reactions include substituted benzoic acids, alcohols, and esters, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid serves as an intermediate in the synthesis of pharmaceutical agents. Its structural characteristics enhance biological activity and pharmacokinetic properties. Notable applications include:

- Anti-Cancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including glioblastoma. The trifluoromethoxy group enhances binding affinity to cancer targets, potentially inducing apoptosis through DNA damage mechanisms.

- Anti-Diabetic Effects : In vivo studies using Drosophila melanogaster indicate that structurally related compounds can lower glucose levels, suggesting potential applications in diabetes management.

- Antibacterial Activity : The compound exhibits potent antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus, attributed to enhanced lipophilicity and membrane permeability.

Materials Science

The fluorinated groups in this compound contribute to its stability and hydrophobicity, making it valuable in developing advanced materials such as coatings and polymers. Its unique chemical properties allow for the design of materials with specific functionalities.

Chemical Biology

This compound can be utilized as a probe in chemical biology studies to investigate interactions between fluorinated molecules and biological targets. Its ability to modulate enzyme activity makes it a candidate for studying protein-ligand interactions.

Agrochemicals

This compound can serve as a building block for synthesizing agrochemicals, including herbicides and fungicides. Its fluorinated structure may enhance the efficacy and selectivity of these agents.

Structure-Activity Relationship (SAR)

Research indicates that the fluorinated structure significantly impacts biological activity. SAR studies suggest that modifications to the phenyl ring or additional fluorinated groups could optimize pharmacological profiles.

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Anti-cancer, anti-diabetic, antibacterial | |

| Related Fluorinated Compounds | Enhanced cytotoxicity against cancer cells | |

| Trifluoromethyl Derivatives | Potent antibacterial activity against Gram-positive bacteria |

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluoro and trifluoromethoxy groups can enhance its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Substituent Position : The position of fluorine and trifluoromethyl/trifluoromethoxy groups drastically alters reactivity. For instance, 2-Fluoro-5-(Trifluoromethyl)Benzoic Acid exhibits higher lipophilicity than its 3-fluoro isomer .

- Biological Activity: Phthalazinone-substituted derivatives (e.g., CAS 763114-26-7) demonstrate dual PARP-1/HDAC-1 inhibition, with IC₅₀ values comparable to clinical drugs like olaparib .

- Synthetic Utility : Sulfamoyl and boronic acid derivatives (e.g., CAS 950108-08-4) are leveraged in cross-coupling reactions for bioconjugation .

Biologische Aktivität

2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid is a fluorinated aromatic compound with significant biological activity, particularly in the context of medicinal chemistry. Its unique structure, characterized by a fluorine atom at the 2-position and a trifluoromethoxy group at the 5-position of the benzoic acid moiety, enhances its lipophilicity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

- Chemical Formula : C₁₄H₈F₄O₃

- Molecular Weight : 300.21 g/mol

- Structure : The compound features a benzoic acid backbone with specific fluorinated substitutions that influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including proteins and enzymes. Notably, compounds with trifluoromethyl and fluorine substituents have been shown to enhance binding affinity and selectivity towards G protein-coupled receptors (GPCRs), which are crucial in numerous physiological processes.

Key Mechanisms:

- Receptor Modulation : The compound has demonstrated potential in modulating receptor activity, which may lead to therapeutic applications in treating diseases associated with GPCRs.

- Inhibition of Enzymatic Activity : Similar compounds have been studied for their inhibitory effects on enzymes such as soluble epoxide hydrolase (sEH) and lipoxygenase (5-LOX), indicating possible anti-inflammatory properties.

Biological Activity Data

Research studies have explored the biological activity of this compound through various assays. Below is a summary of findings from relevant studies:

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Anti-inflammatory Activity : In a model using carrageenan-induced rat paw edema, compounds structurally related to this compound exhibited significant anti-inflammatory effects, demonstrating a reduction in edema by over 60% in certain derivatives .

- Cytotoxicity Assessments : A study evaluating the cytotoxic properties of benzoic acid derivatives found that modifications to the benzoic acid structure could enhance or diminish biological activity, emphasizing the importance of specific substitutions .

- Pharmacokinetic Evaluations : Research on prodrugs derived from this compound indicated improved oral bioavailability and plasma exposure compared to parent compounds, suggesting that structural modifications can enhance therapeutic efficacy .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through several methods, including:

- Fluorination Reactions : Utilizing fluorinating agents to introduce fluorine atoms at specific positions.

- Esterification Processes : To create derivatives that may exhibit enhanced biological activity.

These synthetic pathways allow for the generation of analogs that can be tested for improved pharmacological profiles.

Q & A

Basic: What are the optimal synthetic routes for 2-fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid?

The synthesis typically involves sequential functionalization of the benzoic acid core. Key steps include:

- Electrophilic substitution : Introduce fluorine at the 2-position via directed ortho-metalation (e.g., using LDA) followed by fluorinating agents like NFSI .

- Suzuki coupling : Attach the 4-trifluoromethoxyphenyl group via palladium-catalyzed cross-coupling between a boronic acid derivative (e.g., 4-trifluoromethoxyphenylboronic acid) and a halogenated benzoic acid precursor (e.g., 5-bromo-2-fluorobenzoic acid) .

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve ≥98% purity, verified by HPLC .

Basic: How should researchers handle and store this compound safely?

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; R36/37/38 indicates irritation to eyes, skin, and respiratory systems .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the trifluoromethoxy group. Desiccate to limit moisture absorption (<0.5% water content) .

- Waste disposal : Segregate halogenated waste and consult hazardous waste management protocols .

Advanced: How can spectral data contradictions (e.g., NMR, IR) be resolved for structural confirmation?

- NMR analysis : Compare experimental and NMR data with computational predictions (DFT methods, Gaussian09). For example, the trifluoromethoxy group’s signal typically appears at δ –58 to –62 ppm .

- X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., para vs. meta attachment) via single-crystal diffraction. Crystallize from DMSO/water mixtures .

- IR validation : Confirm carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O absorption (~1680 cm⁻¹). Discrepancies may indicate hydrate formation .

Advanced: What computational methods predict the electronic effects of the trifluoromethoxy group on acidity?

- DFT calculations : Use B3LYP/6-311+G(d,p) to model the compound’s pKa. The trifluoromethoxy group’s electron-withdrawing nature lowers the pKa (~2.8–3.2) compared to unsubstituted benzoic acid (pKa ~4.2) .

- Hammett substituent constants : The σₚ value of –OCH₂F₃ (σₚ ≈ 0.35) correlates with enhanced acidity. Validate via potentiometric titration in aqueous ethanol .

Advanced: How to design bioactivity assays targeting kinase inhibition or receptor binding?

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., COX-2, EGFR). The trifluoromethoxy group enhances hydrophobic binding in active sites .

- In vitro assays :

Advanced: How to optimize HPLC methods for purity and stability analysis?

- Column : C18 (5 µm, 250 × 4.6 mm) with guard column.

- Mobile phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B). Elute at 1 mL/min: 10% B to 90% B over 20 min .

- Detection : UV at 254 nm (for aromatic/CF₃ groups). Validate stability under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced: How to address discrepancies in melting points reported across studies?

- Source analysis : Variations (e.g., 101–102°C vs. 96°C) may arise from polymorphs or impurities.

- DSC/TGA : Perform differential scanning calorimetry (heating rate 10°C/min under N₂) to identify polymorphic transitions .

- Recrystallization control : Use solvent screening (e.g., DMF vs. THF) to isolate pure crystalline forms .

Advanced: What strategies improve yield in large-scale Suzuki-Miyaura couplings?

- Catalyst optimization : Use Pd(PPh₃)₄ (2 mol%) with SPhos ligand to reduce homocoupling byproducts.

- Solvent/base : Employ degassed DME/H₂O (3:1) with K₂CO₃ for efficient coupling .

- Microwave-assisted synthesis : Reduce reaction time (30 min at 120°C vs. 24 h conventional) to minimize acid degradation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- NMR : , , for substituent positions and purity.

- FT-IR : Confirm carboxylic acid and aryl ether functionalities.

- HRMS : Validate molecular weight (calc. for C₁₄H₈F₄O₃: 308.04) using ESI+ mode .

Advanced: How does the trifluoromethoxy group influence metabolic stability in pharmacokinetic studies?

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. The –OCF₃ group reduces oxidative metabolism compared to –OCH₃ .

- LogP determination : Measure octanol/water partition coefficient (estimated logP ~3.1) to predict membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.